tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate
CAS No.: 147632-34-6
Cat. No.: VC5563163
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147632-34-6 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | ZVFIWIQKOQJBCE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC12CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate features a spirocyclic framework, where two rings share a single atom—in this case, a carbon atom bridging a six-membered azaspiro ring and a smaller cyclopropane-like ring. The SMILES notation CC(C)(C)OC(=O)NC1CC12CCNCC2 accurately represents its connectivity, highlighting the tert-butyl carbamate group attached to the spirocyclic core.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 147632-34-6 |
| Molecular Formula | CHNO |
| Molecular Weight (g/mol) | 226.32 |
| IUPAC Name | tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1CC12CCNCC2 |
The compound’s spirocyclic arrangement confers conformational rigidity, a trait often exploited in drug design to enhance target binding selectivity. Despite its potential, solubility data remain unspecified in publicly available sources, though its hydrochloride derivative (CAS 2095192-33-7) exhibits improved aqueous solubility due to ionic character .
Synthesis and Reactivity
Synthetic routes to tert-butyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involve multi-step organic reactions, though specific protocols are often proprietary. A common strategy involves constructing the spirocyclic core via ring-closing metathesis or cyclization reactions, followed by carbamate formation using tert-butyloxycarbonyl (Boc) protecting groups. For example, the azaspiro ring may be formed through intramolecular nucleophilic substitution, while the Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.
Table 2: Synthetic Overview
| Step | Description |
|---|---|
| Spirocycle Formation | Cyclization of aminocyclopropane precursors |
| Boc Protection | Reaction with (Boc)O in presence of base |
| Purification | Chromatography or crystallization |
The compound’s reactivity is influenced by its carbamate and amine functionalities. The Boc group is susceptible to acidic deprotection, yielding the free amine, which can participate in further functionalization. Additionally, the spirocyclic amine may engage in alkylation or acylation reactions, enabling diversification of the core structure for structure-activity relationship (SAR) studies.
| Application | Rationale |
|---|---|
| CNS Disorders | Rigid spirocycle may enhance blood-brain barrier penetration |
| Antivirals | Amine functionality could inhibit viral proteases |
| Oncology | Spirocyclic scaffolds common in kinase inhibitors |
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| CAS Number | 147632-34-6 | 2095192-33-7 |
| Molecular Formula | CHNO | CHClNO |
| Molecular Weight | 226.32 | 262.77 |
| Supplier | Product Code | Packaging |
|---|---|---|
| Thermo Fisher Scientific | EVT-2750835 | 100 mg, 250 mg |
| VulcanChem | VC5563163 | 50 mg, 100 mg |
Future Perspectives
Further research should prioritize elucidating the compound’s biological targets and optimizing its pharmacokinetic profile. Structural modifications, such as fluorination or incorporation of bioisosteres, could enhance metabolic stability. Additionally, scalable synthesis routes must be developed to support preclinical studies.
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